molecular formula C27H20Cl2N2O4S B6524418 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330190-53-9

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B6524418
CAS RN: 330190-53-9
M. Wt: 539.4 g/mol
InChI Key: YJPKVHBYOGOOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide, commonly known as CBMPS, is an organosulfur compound that has been widely studied for its potential applications in organic synthesis and drug development. CBMPS is a versatile reagent that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also an important intermediate for the synthesis of a number of drugs and other compounds.

Scientific Research Applications

CBMPS is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has been used in the synthesis of a number of drugs, including the anti-tuberculosis drug ethambutol, the anti-fungal drug miconazole, and the anti-cancer drug imatinib. It has also been used in the synthesis of a variety of agrochemicals, such as herbicides and insecticides, as well as specialty chemicals, such as dyes and pigments.

Mechanism of Action

The mechanism of action of CBMPS is not well understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This reaction is believed to be the basis for its use in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBMPS have not been extensively studied. However, it is known to be relatively non-toxic and is not believed to have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

CBMPS is a versatile reagent that can be used in a wide range of laboratory experiments. It is relatively inexpensive, readily available, and easy to handle. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that CBMPS is a relatively reactive compound, so it should be handled with care to avoid accidents.

Future Directions

The potential applications of CBMPS are vast and are still being explored. In the future, CBMPS may be used in the synthesis of a wider range of compounds, including drugs, agrochemicals, and specialty chemicals. It may also be used in the development of new drugs, as well as in the development of new methods for organic synthesis. Additionally, further research into the biochemical and physiological effects of CBMPS may lead to new uses for the compound.

Synthesis Methods

The synthesis of CBMPS is typically achieved through two different routes: the direct reaction of 4-chlorobenzoyl chloride and methyl(phenyl)sulfamoyl chloride, and the reaction of 4-chlorobenzoyl chloride with dimethyl sulfate and sodium methoxide. The direct reaction of 4-chlorobenzoyl chloride and methyl(phenyl)sulfamoyl chloride is the most commonly used route, as it is the most efficient and cost-effective method.

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2N2O4S/c1-31(20-7-3-2-4-8-20)36(34,35)21-14-11-18(12-15-21)27(33)30-25-16-13-19(28)17-23(25)26(32)22-9-5-6-10-24(22)29/h2-17H,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPKVHBYOGOOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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